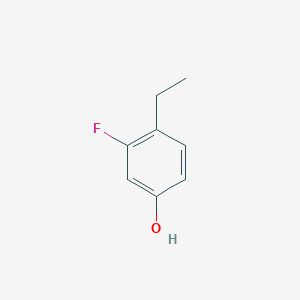

4-Ethyl-3-fluorophenol

概要

説明

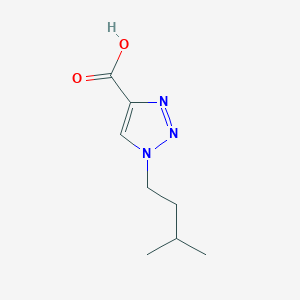

4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a fluorine atom and an ethyl group attached . The average mass of the molecule is 140.155 Da .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 214.7±20.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 9.31±0.18 .科学的研究の応用

Anaerobic Transformation in Environmental Chemistry

- A study investigated the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues like 3-fluorophenol to understand the mechanism. This research highlights the environmental chemistry aspect of fluorophenols (Genthner, Townsend, & Chapman, 1989).

Radiosynthesis in Pharmaceutical Chemistry

- Research on 4-[¹⁸F]Fluorophenol, an intermediate for more complex molecules, utilized bis(4-benzyloxyphenyl)iodonium salts for effective labeling and radiosynthesis, relevant in the pharmaceutical field (Helfer et al., 2013).

Tyrosinase-Catalyzed Oxidation

- A study explored the activity of tyrosinase toward fluorophenols, including 3- and 4-fluorophenol, for potential applications in biochemistry and enzymology (Battaini et al., 2002).

Role in Corrosion Inhibition

- The corrosion inhibition behavior of derivatives, including those with 4-fluorophenyl groups, was studied for mild steel in hydrochloric acid solution. This has implications in materials science and engineering (Lgaz et al., 2017).

Synthesis of Fluoric Intermediates

- Research on the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline, involving a four-step process, provides insights into organic synthesis methods and fluoric intermediate production (Zhou, 2008).

Industrial Applications

- The industrial production of 4-Fluorophenol, used in pharmaceuticals and agrochemicals, demonstrates the compound's significance in industrial chemistry (Mercier & Youmans, 1996).

Safety and Hazards

作用機序

Mode of Action

The mode of action of phenolic compounds can vary widely. Some phenols are known to disrupt cell membranes, inhibit enzymes, or chelate metals, among other actions .

Biochemical Pathways

Phenolic compounds can participate in various biochemical reactions. For instance, they can undergo oxidation, reduction, methylation, and glucuronidation, among other transformations .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

The effects of phenolic compounds at the molecular and cellular levels can include changes in cell permeability, enzyme inhibition, and modulation of signal transduction pathways .

Action Environment

The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

It is known that fluorophenols, such as 4-fluorophenol, can be metabolized via the catechol pathway . This involves aromatic ring cleavage followed by defluorination, with 4-fluorophenol first being catalyzed by phenol hydroxylase to produce fluorocatechol

Cellular Effects

The cellular effects of 4-Ethyl-3-fluorophenol are currently unknown due to the lack of specific studies on this compound. Related compounds such as 4-fluorophenol have been shown to have effects on cellular processes. For instance, Chlorella pyrenoidosa, a species of green algae, has been shown to tolerate exposure to phenol and 4-fluorophenol, with up to 70% bioremoval of these compounds occurring after 240 hours of treatment .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of specific research on this compound. It is known that fluorophenols can interact with various biomolecules. For instance, 4-fluorophenol is first catalyzed by phenol hydroxylase to produce fluorocatechol in the catechol pathway

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds such as 4-fluorophenol have been studied in various settings. For instance, Chlorella pyrenoidosa was able to remove up to 70% of phenol and 4-fluorophenol from a solution after 240 hours of treatment .

Metabolic Pathways

It is known that 4-fluorophenol can be metabolized via the catechol pathway, which involves aromatic ring cleavage followed by defluorination

特性

IUPAC Name |

4-ethyl-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENXIBUREFLBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)

![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)